Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate

Catalog No.
S004646
CAS No.
75277-39-3
M.F
C8H17N2NaO4S
M. Wt
260.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanes...

CAS Number

75277-39-3

Product Name

Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate

IUPAC Name

sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate

Molecular Formula

C8H17N2NaO4S

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C8H18N2O4S.Na/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14);/q;+1/p-1

InChI Key

RDZTWEVXRGYCFV-UHFFFAOYSA-M

SMILES

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+]

Synonyms

4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt

Canonical SMILES

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+]

Description

The exact mass of the compound Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of N-(2-hydroxyethyl)piperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

HEPES, also known by its chemical name Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, is a zwitterionic buffer commonly used in biological research []. Its properties make it a valuable tool for maintaining a stable pH environment in various scientific applications.

Buffering Capacity

HEPES is an effective buffer because it possesses a good buffering capacity within the physiological pH range (approximately 6.8 to 8.2) []. This range is crucial for many biological processes, as even small changes in pH can significantly impact cellular activity and enzymatic function. The buffering capacity of HEPES arises from its pKa value of 7.48 at 25°C, which closely aligns with the physiological pH of most biological systems.

Minimal Interaction with Biological Molecules

A significant advantage of HEPES is its minimal interaction with biological molecules like enzymes, proteins, and nucleic acids []. This characteristic is essential as unwanted interactions with these molecules can alter their function or behavior, potentially leading to inaccurate experimental results.

Other Applications

HEPES finds applications beyond its primary function as a buffer. Due to its zwitterionic nature, HEPES can readily cross cell membranes, making it useful for studying intracellular processes []. Additionally, HEPES can be used in cell culture media to maintain a stable pH and support cell growth.

Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, more commonly known as HEPES, is a zwitterionic buffering agent widely used in biological research. It was first synthesized by Good et al. in 1 and has become a staple in biological laboratories due to its versatile buffering properties.


Molecular Structure Analysis

HEPES is a molecule with a piperazine ring (six-membered nitrogen-containing ring) attached to an ethanesulfonate group (a sulfonic acid group linked to an ethyl chain) through an ethyl bridge. The piperazine ring contains a hydroxyl group (OH) on one of the ethyl chains. The key features of its structure include:

  • Zwitterionic character: The molecule carries both a positive charge on the protonated nitrogen (N+) and a negative charge on the sulfonate group (SO3-), resulting in a net zero charge. This zwitterionic nature allows HEPES to be soluble in water at a wide range of pH values.
  • Primary amine group: The presence of the primary amine group (NH2) in the piperazine ring contributes to its buffering capacity.
  • Hydroxyl group: The hydroxyl group (OH) contributes slightly to the buffering capacity of HEPES but also enhances its water solubility [].

Chemical Reactions Analysis

Synthesis

Buffering action

HEPES acts as a buffer by accepting or donating protons depending on the surrounding pH. At acidic pH, the primary amine group in the piperazine ring can accept a proton (H+) to become protonated (NH3+), consuming the excess H+ and raising the pH slightly. Conversely, at basic pH, the protonated amine group can donate a proton, releasing H+ and lowering the pH slightly.

Decomposition

HEPES is relatively stable under physiological conditions but can decompose at high temperatures (>300°C) []. The specific decomposition products are not well documented in the scientific literature.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₈H₁₇N₂NaO₄S
  • Molecular Weight: 303.38 g/mol
  • Appearance: White crystalline powder []
  • Melting Point: 270-272 °C []
  • Solubility: Highly soluble in water (5 mol/L) [], slightly soluble in ethanol []
  • pKa: 7.55 at 25°C (pKa is the pH at which the concentration of the protonated and deprotonated forms of the buffer are equal)

HEPES functions as a good biological buffer due to its pKa value being close to physiological pH (7.4). The zwitterionic nature and the presence of the primary amine group allow HEPES to effectively resist changes in pH within a specific range. This buffering capacity is crucial for maintaining a stable pH environment in biological experiments, which is essential for optimal activity of enzymes and other biomolecules.

  • Skin and eye irritant: HEPES may cause irritation upon contact with skin and eyes. Standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated area [].
  • Potential respiratory irritant: Although not a major concern, inhalation of HEPES dust should be avoided [].

UNII

Z9FTO91O8A

Related CAS

7365-45-9 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 52 of 54 companies (only ~ 3.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

75277-39-3

Wikipedia

Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate

General Manufacturing Information

Wholesale and retail trade
1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)-, sodium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-09-12

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